Octyltin Trichloride: A Comprehensive Physicochemical, Mechanistic, and Methodological Guide
Octyltin Trichloride: A Comprehensive Physicochemical, Mechanistic, and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of octyltin trichloride (B1173362). It includes a detailed summary of quantitative data, experimental protocols for key analytical and synthetic procedures, and visualizations of its catalytic and toxicological pathways to serve as an essential resource for professionals in research and development.
Core Physicochemical Properties
Octyltin trichloride is an organometallic compound featuring an eight-carbon alkyl chain covalently bonded to a tin atom, which is also bonded to three chlorine atoms.[1] It typically presents as a colorless to pale yellow or brown liquid.[1][2] This substance is recognized for its potential toxicity and should be handled with appropriate safety measures in a laboratory or industrial setting.[1][3][4]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of octyltin trichloride.
| Property | Value | Source(s) |
| CAS Number | 3091-25-6 | [2][5][6] |
| Molecular Formula | C₈H₁₇Cl₃Sn | [2][4][6] |
| Molecular Weight | 338.29 g/mol | [2][4] |
| Appearance | Colorless to pale yellow or brown liquid/oil | [1][2] |
| Boiling Point | 299.9 °C at 760 mmHg150-159 °C at 10 mmHg142-143 °C at 33 hPa | [1][2][5][7] |
| Density | 1.35 g/cm³ | [2][5] |
| Vapor Pressure | 0.00206 mmHg at 25 °C2.67 hPa at 100 °C | [1][2][5] |
| Water Solubility | 330 µg/L at 20 °C | [1][2] |
| Flash Point | >121 °C113 °C (closed cup) | [2][5][7] |
| Stability | Moisture sensitive, hygroscopic. Reacts with water to form monooctyltin oxide and hydrogen chloride. | [2][4][7] |
Experimental Protocols
Detailed, peer-reviewed laboratory protocols for the synthesis of octyltin trichloride are not extensively available in public literature; however, patent literature outlines the primary industrial manufacturing routes.[1]
Synthesis of Octyltin Trichloride
1. Direct Reaction Method: This process involves the direct reaction of metallic tin with n-octyl chloride. The reaction is typically catalyzed by phosphorus trichloride at elevated temperatures (180-200 °C). The resulting product is a mixture of di-n-octyltin dichloride and mono-n-octyltin trichloride, which necessitates subsequent purification steps.[1]
2. Redistribution Reaction: A prevalent industrial method is the redistribution, or comproportionation, reaction between tetraoctyltin (B36588) (Sn(C₈H₁₇)₄) and tin tetrachloride (SnCl₄).[1] By carefully controlling the stoichiometry of the reactants, a mixture of octyltin chlorides is produced, from which the trichloride species can be isolated and purified.[1] Purification can be achieved by extraction with an aqueous phase containing halide ions.[1]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The concentration of octyltin trichloride in various samples is commonly determined using GC-MS following a derivatization step to increase volatility.[1]
Objective: To determine the concentration of octyltin trichloride in a sample.
Methodology:
-
Sample Preparation (Migration): To simulate leaching from a solid matrix, the sample is often incubated in a dilute hydrochloric acid solution (e.g., 0.07 M HCl).[1]
-
Derivatization:
-
Take a 5 mL aliquot of the migration solution.
-
Add an internal standard (e.g., a deuterated organotin compound like Tributyl-d27-tin chloride).
-
Adjust the pH to approximately 4.7 using an acetate (B1210297) buffer.
-
Add 0.5 mL of a 2% (w/v) sodium tetraethylborate (NaBEt₄) solution.
-
Immediately add 2 mL of hexane (B92381).
-
Vortex the mixture vigorously for 30 minutes to facilitate the derivatization and extraction of the ethylated, non-polar octyltin species into the hexane layer.[1]
-
Allow the phases to separate.[1]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the hexane supernatant into the GC-MS system.[1]
-
Gas Chromatograph (GC) Conditions (Example):
-
Mass Spectrometer (MS) Conditions:
-
-
Quantification: Generate a calibration curve using standards of octyltin trichloride that have undergone the same derivatization and extraction procedure. Determine the concentration in the sample by comparing its peak area (relative to the internal standard) against the calibration curve.[1][3]
Signaling Pathways and Mechanisms
Lewis Acid Catalytic Mechanism in Esterification
In chemical synthesis, such as the formation of polyurethanes and polyesters, octyltin trichloride functions as a Lewis acid catalyst.[1] The electron-deficient tin atom coordinates with an electron-rich atom (like oxygen) in one of the reactants, such as the carbonyl oxygen of a carboxylic acid or ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate.[1][8]
Caption: Lewis acid catalytic mechanism of Octyltin trichloride in esterification.
Proposed Immunotoxic Pathway
The biological activity of octyltin trichloride is understood within the broader context of organotin compound toxicity, which primarily targets the immune and nervous systems.[1][4] Organotin compounds are known to induce immunotoxicity, particularly through thymic atrophy. This is believed to occur by suppressing the proliferation of immature thymocytes and inducing apoptosis (programmed cell death) in mature ones. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a caspase-dependent apoptotic cascade.[3][4]
Caption: Proposed immunotoxic pathway of organotins leading to thymocyte apoptosis.
References
- 1. Octyltin trichloride|lookchem [lookchem.com]
- 2. OCTYLTRICHLOROTIN | 3091-25-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Octyltin trichloride | C8H17Cl3Sn | CID 76538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-OCTYLTIN-TRICHLORIDE [chembk.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. benchchem.com [benchchem.com]
